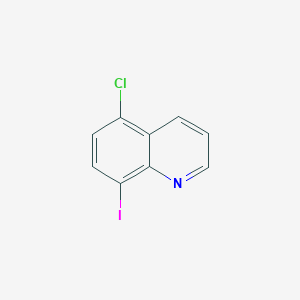

5-Chloro-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGQARVBLRUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743318 | |

| Record name | 5-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859958-87-5 | |

| Record name | 5-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 5 Chloro 8 Iodoquinoline

Direct Synthesis Strategies for 5-Chloro-8-iodoquinoline

Direct synthesis involves the stepwise introduction of halogen atoms onto a quinoline (B57606) core. This approach is governed by the principles of electrophilic aromatic substitution, where the inherent reactivity of the quinoline ring system and the directing effects of existing substituents determine the position of halogenation.

Electrophilic Halogenation Protocols of Quinoline Systems

Electrophilic substitution on the quinoline ring system is a nuanced process. The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, substitution typically occurs on the more electron-rich carbocyclic (benzene) ring, favoring positions 5 and 8. askfilo.comreddit.com

A plausible direct synthesis of this compound could involve the sequential halogenation of a suitable quinoline precursor. This could be achieved by first chlorinating an 8-iodoquinoline (B173137) intermediate or by iodinating a 5-chloroquinoline (B16772) intermediate.

The introduction of an iodine atom at the C-8 position of a 5-chloroquinoline precursor is a viable synthetic step. Various iodinating agents can be employed for this transformation. A classic method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. For instance, the combination of iodine and silver salts, such as silver sulfate (B86663), in strongly acidic media like sulfuric acid, has been utilized for the iodination of quinoline itself, yielding a mixture of 5-iodo, 8-iodo, and 5,8-diiodoquinolines. pjsir.org

Alternatively, reagents like N-iodosuccinimide (NIS) can serve as an effective iodine source, often requiring acidic or metal catalysis to facilitate the reaction. rsc.org The reaction conditions for the selective iodination of 5-chloroquinoline would need to be carefully optimized to favor substitution at the C-8 position.

Table 1: Iodination Reagents and Conditions

| Iodinating Reagent | Typical Co-reagents/Catalysts | General Reaction Conditions |

|---|---|---|

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄), Nitric Acid | Strongly acidic medium (e.g., H₂SO₄), elevated temperatures |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Metal triflates | Inert organic solvent (e.g., CH₂Cl₂, CH₃CN) |

| Iodine Monochloride (ICl) | Hydrochloric Acid (HCl) | Aqueous or organic solvents |

Conversely, the synthesis can proceed via the chlorination of an 8-iodoquinoline intermediate. The introduction of a chlorine atom at the C-5 position is a key step. Research has shown that chlorination of quinoline in the presence of silver sulfate and sulfuric acid using chlorine gas yields a mixture of 5-chloroquinoline, 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. pjsir.org This indicates that the C-5 and C-8 positions are both susceptible to chlorination.

Further chlorination of 8-chloroquinoline under these conditions has been shown to produce 5,8-dichloroquinoline, confirming the viability of introducing a chlorine atom at the C-5 position when the C-8 position is already substituted. pjsir.org The use of N-chlorosuccinimide (NCS) in an aqueous medium also presents a metal-free alternative for the C-5 selective halogenation of quinoline derivatives. rsc.org

The regioselectivity of electrophilic halogenation on the quinoline nucleus is dictated by the stability of the Wheland intermediate formed during the substitution process. For an unsubstituted quinoline under strongly acidic conditions (where the quinoline nitrogen is protonated), electrophilic attack is directed to the benzene (B151609) ring, as the pyridine ring is highly deactivated. Attack at C-5 and C-8 is generally favored as it allows the positive charge to be delocalized over the aromatic system while keeping the aromaticity of the adjacent ring intact. askfilo.comimperial.ac.uk

When a substituent is already present, it exerts its own directing effect. In the case of synthesizing this compound from 8-iodoquinoline, the iodine atom at C-8 acts as a deactivating but ortho-, para-director. libretexts.org This directs the incoming electrophile (Cl⁺) to the ortho position (C-7) and the para position (C-5). Therefore, selective chlorination at the C-5 position is electronically favored. Similarly, for the iodination of 5-chloroquinoline, the chlorine atom at C-5 is also an ortho-, para-director, directing the incoming iodonium (B1229267) ion (I⁺) to the para position (C-8), leading to the desired product. libretexts.org Studies have demonstrated the exclusive C-5 halogenation of various 8-substituted quinolines, highlighting the strong directing influence of substituents at the C-8 position. nih.govresearchgate.net

Cyclization Reactions for the Quinoline Core Formation with Pre-Halogenated Precursors

An alternative to direct halogenation is the construction of the quinoline ring from acyclic precursors that already contain the necessary halogen atoms. This approach offers the advantage of unambiguous regiochemistry, as the substitution pattern is predetermined by the starting materials.

The Döbner-von Miller reaction is a powerful acid-catalyzed method for synthesizing quinolines. iipseries.org The reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. researchgate.net This methodology can be adapted to synthesize this compound by using a pre-halogenated aniline.

The logical precursor for this synthesis would be 2-iodo-5-chloroaniline. In this reaction, the aniline would react with an α,β-unsaturated carbonyl compound, such as acrolein (generated in situ from glycerol) or crotonaldehyde, in the presence of a strong acid (e.g., HCl, H₂SO₄) and an oxidizing agent. iipseries.orgiust.ac.ir The mechanism involves an initial Michael addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring. nih.gov The positions of the chloro and iodo substituents on the final quinoline product are directly determined by their positions on the starting aniline.

Table 2: Döbner-von Miller Synthesis of this compound

| Aniline Precursor | α,β-Unsaturated Carbonyl Partner | Typical Reagents | Product |

|---|---|---|---|

| 2-Iodo-5-chloroaniline | Acrolein (from Glycerol) | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | This compound |

| 2-Iodo-5-chloroaniline | Crotonaldehyde | HCl or H₂SO₄, Oxidizing agent | 2-Methyl-5-chloro-8-iodoquinoline |

Optimized Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound synthesized via the Sandmeyer reaction, careful control of reaction parameters is essential. The optimization focuses on the stability of the intermediate diazonium salt and the efficiency of the iodide displacement.

Key parameters for optimization include:

Temperature: The diazotization step is critically temperature-sensitive. Maintaining the temperature between 0 °C and 5 °C is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of undesired byproducts, such as 5-chloro-8-hydroxyquinoline (B194070).

Acid Concentration: A sufficient excess of mineral acid is required to fully protonate the starting amine and to generate nitrous acid from sodium nitrite (B80452). Typically, 2.5 to 3 equivalents of acid are used.

Reagent Addition: Slow, portion-wise addition of sodium nitrite solution to the acidic solution of the amine ensures that the temperature remains low and prevents a buildup of unstable nitrous acid.

The table below summarizes the generally optimized conditions for the key transformation step.

| Parameter | Condition | Purpose |

| Reaction | Diazotization & Iodination (Sandmeyer) | Conversion of -NH₂ to -I |

| Starting Material | 5-Chloro-8-aminoquinoline | Amine precursor |

| Reagents | 1. NaNO₂, HCl/H₂SO₄2. KI | 1. Diazonium salt formation2. Iodide source |

| Temperature | 0–5 °C | Stabilize diazonium intermediate |

| Solvent | Water, Acid | Dissolve reactants |

| Catalyst | None required | Iodide is sufficiently nucleophilic |

| Work-up | Neutralization, Extraction | Isolation and purification |

While less common than the Sandmeyer approach, the synthesis of this compound could theoretically be achieved by converting another halogenated quinoline isomer. This typically involves a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although this is more common for alkyl halides than aryl halides. For aromatic systems, such transformations are challenging but can sometimes be facilitated by a copper catalyst. For instance, a hypothetical conversion of 5-chloro-8-bromoquinoline to this compound would involve heating with an iodide salt (e.g., NaI or KI) in a high-boiling polar aprotic solvent, possibly with the addition of a copper(I) catalyst to facilitate the exchange. However, specific documented examples of this transformation for this exact molecule are not prevalent in the literature.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. sruc.ac.uk Green chemistry principles, such as using safer solvents, reducing energy consumption, and improving atom economy, are being applied to the synthesis of heterocyclic compounds like quinolines. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

Catalyst-Free Halogenation: Research on related quinoline systems has demonstrated the potential for direct, catalyst-free C-H halogenation. For example, methods for the selective bromination and chlorination at the C5 position of 8-amidoquinolines without a metal catalyst have been developed. sioc-journal.cn A similar approach for the direct iodination of 5-chloroquinoline at the C8 position, if developed, would represent a significant green advancement by avoiding the multi-step Sandmeyer sequence.

Solvent-Free and Microwave-Assisted Reactions: Many organic reactions can be accelerated under solvent-free conditions, often with microwave irradiation. ijbpas.com This technique can dramatically reduce reaction times, decrease energy consumption, and eliminate the need for potentially hazardous organic solvents. Applying microwave-assisted synthesis to the formation of the initial quinoline ring or to functional group transformations could offer a greener pathway. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 8 Iodoquinoline

Reactivity of Halogen Substituents: C-Cl and C-I Bond Activation

The presence of two different halogen atoms on the quinoline (B57606) ring of 5-chloro-8-iodoquinoline imparts distinct reactivity to the molecule. The carbon-iodine (C-I) bond at the 8-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This difference in reactivity is attributed to the weaker C-I bond strength compared to the C-Cl bond and the larger atomic radius of iodine, which facilitates nucleophilic attack. This differential reactivity allows for selective functionalization at the C-8 position.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) reactions on this compound preferentially occur at the 8-position, where the iodine atom is displaced. The generally accepted mechanism for this type of reaction involves two steps: the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The electron-withdrawing nature of the quinoline ring system activates the C-I bond towards nucleophilic attack. For instance, reaction with nucleophiles like thiols and azides leads to the formation of the corresponding 8-substituted quinolines. The presence of the chlorine atom at the 5-position can further influence the electronic properties of the quinoline ring, thereby affecting the reactivity at the C-8 position.

In a related compound, 5-chloro-8-hydroxy-7-iodoquinoline, the presence of the hydroxyl group and the halogens creates a molecule with complex chemical characteristics. quinoline-thiophene.com The hydroxyl group can participate in hydrogen bonding, influencing intermolecular interactions and reaction pathways. quinoline-thiophene.com The electronic effects of both the chlorine and iodine atoms alter the electron cloud distribution of the molecule, which in turn affects its reactivity in nucleophilic substitution reactions. quinoline-thiophene.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The high reactivity of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling the aryl halide with an organoboron reagent. This compound readily participates in Suzuki-Miyaura coupling reactions at the C-8 position. For instance, the reaction of 4-chloro-8-tosyloxyquinoline with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in DMF affords the corresponding 4-aryl-8-tosyloxyquinolines. researchgate.net This highlights the utility of this reaction in synthesizing functionalized quinoline derivatives.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net The C-I bond of this compound is highly susceptible to Sonogashira coupling. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.nethes-so.ch A notable application is the synthesis of furo[3,2-h]quinolines through a tandem Sonogashira alkynylation-cyclization pathway starting from 5-chloro-8-hydroxy-7-iodoquinoline and aryl acetylenes. researchgate.net This demonstrates the power of the Sonogashira reaction in constructing complex heterocyclic systems. researchgate.netrsc.org

Heck Coupling: While specific examples for this compound are less documented in the provided search results, the Heck reaction, which couples the aryl halide with an alkene, is a plausible transformation given the reactivity of the C-I bond. The principles of palladium-catalyzed cross-coupling suggest that selective reaction at the C-8 position would be expected.

The following table summarizes the conditions for Suzuki-Miyaura and Sonogashira reactions involving iodoquinoline derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-Aryl-8-tosyloxyquinoline |

| Sonogashira | 5-Chloro-8-hydroxy-7-iodoquinoline | Aryl acetylene | Pd catalyst, Cu(I) co-catalyst | - | - | 7-Aryl substituted furo[3,2-h]quinolinium |

Radical Reactions Involving Halogen Moieties

The halogen substituents on the quinoline ring can also participate in radical reactions. For instance, the triethylsilyl radical, generated from the photolysis of triethylsilane and t-butyl peroxide, can abstract chlorine or bromine atoms from alkyl halides. researchgate.net While specific studies on radical reactions of this compound were not extensively detailed in the search results, it is known that chloroform (B151607) can act as a source of trichloromethyl radicals, which can then react with other molecules. rsc.org Given the weaker C-I bond, it is conceivable that the iodine atom at the C-8 position could be susceptible to abstraction by radicals.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. In this compound, the iodine at the 8-position can be selectively exchanged with a metal, typically lithium or magnesium. This exchange is extremely fast, often more rapid than competing reactions like proton transfer. harvard.edu

This reaction is often achieved using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. usd.eduprinceton.edu The resulting organolithium species is a versatile intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups at the C-8 position. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, has also been shown to be effective for iodine-magnesium exchange in chloro-iodo-substituted quinolines, offering a fast and efficient method for functionalization. worktribe.com This exchange is highly regioselective, leaving the C-Cl bond intact. worktribe.com The resulting organomagnesium intermediate can then react with various electrophiles, such as benzaldehyde, cyclohexanone, tosyl cyanide, and diphenyl disulfide, to yield the corresponding 8-substituted quinolines. worktribe.com

The following table presents data on the metal-halogen exchange of a related chloro-iodoquinoline.

| Substrate | Reagent | Conditions | Electrophile | Product | Yield |

| 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl | THF, 0 °C, 10 min | Benzaldehyde | (7-chloroquinolin-4-yl)(phenyl)methanol | 91% |

| 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl | THF, 0 °C, 10 min | Cyclohexanone | 1-(7-chloroquinolin-4-yl)cyclohexan-1-ol | 51% |

| 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl | THF, 0 °C, 10 min | Tosyl cyanide | 7-chloroquinoline-4-carbonitrile | 85% |

| 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl | THF, 0 °C, 10 min | Diphenyl disulfide | 7-chloro-4-(phenylthio)quinoline | 71% |

| 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl | THF, 0 °C, 10 min | Diphenyl diselenide | 7-chloro-4-(phenylselanyl)quinoline | 91% |

Reactivity of the Quinoline Nitrogen Heterocycle

The nitrogen atom in the quinoline ring is a basic and nucleophilic center, allowing for reactions at this position.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the quinoline ring can be readily alkylated to form quaternary quinolinium salts. This reaction typically involves treatment with an alkyl halide. For example, furo[3,2-h]quinolines, synthesized from 5-chloro-8-hydroxy-7-iodoquinoline, can undergo quaternization with alkyl halides under microwave irradiation. researchgate.net This quaternization is a key step in modifying the properties of the quinoline-based compounds. researchgate.net

N-Oxidation and Reduction Processes

The lone pair of electrons on the quinoline nitrogen atom allows it to participate in both oxidation and reduction reactions.

N-Oxidation: The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. arsdcollege.ac.inbiosynce.com The reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen atom of the oxidizing agent. biosynce.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, as the N-oxide group can influence the electronic distribution and direct subsequent functionalization. rsc.org

Reduction of N-Oxide: The N-oxide can be reduced back to the parent quinoline, a process known as deoxygenation. A variety of reducing systems have been developed for this purpose. For instance, studies on quinoline N-oxides have shown that they can be effectively reduced using reagents like Raney nickel or systems such as iodide in the presence of formic acid. rsc.orgpublish.csiro.au The latter method presents an environmentally friendly approach where iodide acts as a catalyst that is regenerated in situ by formic acid. rsc.org

Reactivity of the Quinoline Carbocyclic Ring

The carbocyclic (benzene) portion of the quinoline system can undergo reactions characteristic of aromatic rings, though its reactivity is heavily influenced by the fused pyridine (B92270) moiety and the existing substituents.

In strongly acidic media, the quinoline nitrogen is protonated, forming a quinolinium cation. This deactivates the pyridine ring towards electrophilic attack even more strongly than in the neutral molecule. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the carbocyclic ring, typically at positions 5 and 8. orientjchem.orgpjsir.orgreddit.com

Oxidation: The quinoline ring system exhibits considerable resistance to oxidation. However, under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the electron-rich benzene (B151609) ring is preferentially cleaved, while the more stable pyridine ring remains intact. arsdcollege.ac.inmsu.edu This reaction typically yields a substituted pyridine-2,3-dicarboxylic acid. arsdcollege.ac.in It is expected that this compound would undergo a similar oxidative cleavage of its carbocyclic ring to produce the corresponding chloro-iodo-substituted pyridine-2,3-dicarboxylic acid.

Reduction: The quinoline ring can be selectively reduced in either the pyridine or the carbocyclic portion depending on the reagents and conditions employed.

Pyridine Ring Reduction: Catalytic hydrogenation using catalysts like tin and hydrochloric acid or certain transition metals typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. metu.edu.tr

Carbocyclic Ring Reduction: Specific catalytic systems, such as those based on ruthenium, have been developed that show unusual chemoselectivity, favoring the hydrogenation of the carbocyclic ring to produce 5,6,7,8-tetrahydroquinolines. researchgate.netrsc.org Another method to achieve reduction of the benzene ring is the Birch reduction, which uses sodium or lithium in liquid ammonia. arsdcollege.ac.inmetu.edu.tracs.org For this compound, these methods would be expected to yield the corresponding 5-chloro-8-iodo-5,6,7,8-tetrahydroquinoline.

Detailed Reaction Mechanism Elucidation

Understanding the precise pathways of reactions involving this compound requires detailed mechanistic studies. While specific data for this exact compound is limited, analysis of related quinoline systems provides insight into the methodologies used.

Kinetic and thermodynamic studies are crucial for determining reaction rates, identifying rate-determining steps, and assessing the feasibility of a transformation. For quinoline derivatives, such studies can involve monitoring reactant consumption and product formation over time or performing computational analyses. Although specific studies for this compound were not found, research on analogous systems illustrates the approach.

For example, kinetic analysis of the Combes reaction to synthesize quinolines revealed the reaction to be first order in both aniline (B41778) and diketone reactants, with a calculated reaction constant (ρ) that provided insight into the electronic demands of the rate-limiting cyclization step. researchgate.net Thermodynamic analyses of other halogenated quinolines have been used to calculate the Gibbs free energy of binding (ΔGbind), confirming the stability of interactions with biological targets. acs.org Furthermore, the thermodynamic properties of quinoline itself, such as enthalpies of formation and vaporization, have been extensively studied to evaluate its potential as a liquid organic hydrogen carrier (LOHC). mdpi.comosti.gov

| Study Type | Analyzed System | Key Finding / Parameter | Reference |

|---|---|---|---|

| Reaction Kinetics | Combes Quinoline Synthesis | Reaction is first order in each reactant; ρ = -0.32 for the cyclization step. | researchgate.net |

| Thermodynamic Binding | Halogenated quinoline derivatives | ΔGbind values calculated to be -38.24 and -35.80 kcal/mol for interaction with MAO-A. | acs.org |

| Hydrogenation Thermodynamics | Alkyl-quinolines | Calculation of reaction enthalpies for hydrogenation/dehydrogenation cycles. | mdpi.com |

| Fundamental Thermodynamics | Quinoline and Isoquinoline | Determination of ideal-gas thermodynamic properties (entropies, enthalpies, Gibbs energies of formation). | osti.gov |

The direct observation, isolation, and characterization of reactive intermediates are cornerstones of mechanistic elucidation. In aromatic substitution reactions, two key types of intermediates are the Wheland intermediate (in EAS) and the Meisenheimer complex (in nucleophilic aromatic substitution, SNAr).

Wheland Intermediate (σ-complex): In an electrophilic attack on the quinoline ring, the electrophile adds to a carbon atom, breaking the aromaticity and forming a resonance-stabilized carbocation known as a Wheland intermediate. uomustansiriyah.edu.iq The stability of this intermediate influences the position of the attack. Subsequent deprotonation rapidly restores aromaticity to yield the final product.

Meisenheimer Complex: In nucleophilic aromatic substitution, a nucleophile adds to an electron-deficient aromatic ring, forming a negatively charged adduct called a Meisenheimer complex. wikipedia.orgmdpi.com These are often transient but can be stable and even isolated in systems with multiple strong electron-withdrawing groups. mdpi.com Research on quinolines with multiple leaving groups has explored the formation of Meisenheimer complexes to explain product selectivity. clockss.org

While these intermediates are fundamentally important for understanding the reactivity of this compound, no studies detailing their specific isolation or characterization for this particular compound were identified in the reviewed literature.

| Intermediate Type | Relevant Reaction | Description | Reference |

|---|---|---|---|

| Wheland Intermediate (σ-complex) | Electrophilic Aromatic Substitution (EAS) | A resonance-stabilized carbocation formed by the addition of an electrophile to the aromatic ring. | uomustansiriyah.edu.iq |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | A negatively charged adduct formed by the addition of a nucleophile to an electron-deficient aromatic ring. | wikipedia.orgmdpi.com |

Computational and Theoretical Chemical Studies of 5 Chloro 8 Iodoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict molecular properties.

Geometry Optimization and Conformation Analysis (e.g., DFT, HF methods)

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. These calculations would determine the precise bond lengths, bond angles, and dihedral angles of 5-Chloro-8-iodoquinoline. Such a study would reveal the planarity of the quinoline (B57606) ring system and the spatial orientation of the chloro and iodo substituents. At present, specific published data on the optimized geometry and conformational analysis of this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, charge transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. A detailed FMO analysis for this compound would map the distribution of these orbitals and calculate the energy gap, providing insights into its electrophilic and nucleophilic sites and its potential for intramolecular charge transfer. However, specific HOMO-LUMO energy values and orbital diagrams for this compound have not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge delocalization, hyperconjugative interactions, and the strength of bonds. For this compound, an NBO analysis would quantify the delocalization of π-electrons across the quinoline ring and analyze the interactions between the lone pairs of the nitrogen and halogen atoms with the ring system. This would offer a deeper understanding of its electronic stability. Currently, there are no specific NBO analysis reports for this compound in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. For this compound, an MEP map would show electron-rich regions (typically colored in shades of red) and electron-poor regions (in shades of blue), highlighting the electronegative nitrogen and halogen atoms and the positively polarized hydrogen atoms. Despite its utility, specific MEP maps and detailed charge distribution analyses for this compound are not available in published research.

Vibrational Spectroscopic Property Simulations

Theoretical calculations are instrumental in interpreting experimental vibrational spectra.

Theoretical Infrared (IR) and Raman Spectra Prediction and Comparison with Experimental Data

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. A study on this compound would involve optimizing its geometry and then performing a frequency calculation, typically using DFT methods. The calculated wavenumbers would then be compared with experimental FT-IR and FT-Raman data to provide a complete and accurate assignment of the molecule's fundamental vibrations. Such a comparative analysis would confirm the molecular structure and provide detailed information about its vibrational properties. To date, no published studies present a theoretical prediction and comparison of the IR and Raman spectra for this compound.

Lack of Published Research on Computational and Theoretical Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the computational and theoretical chemical properties of This compound . While numerous studies exist for structurally similar compounds, particularly the well-known therapeutic agent Clioquinol (B1669181) (5-Chloro-7-iodoquinolin-8-ol), this specific isomer has not been the subject of the detailed computational analyses required to fulfill the requested article outline.

The search for data pertaining to Normal Mode Analysis, Potential Energy Distribution (PED), computational thermodynamic and spectroscopic parameters, and theoretical nonlinear optical (NLO) properties for this compound did not yield specific results. The available literature focuses on other quinoline derivatives, and the findings from those studies cannot be accurately extrapolated to the distinct structural and electronic configuration of this compound.

Consequently, it is not possible to generate a scientifically accurate and thorough article based on the provided outline due to the absence of the necessary foundational research data for this specific compound.

Coordination Chemistry and Metal Complexation Research Involving 5 Chloro 8 Iodoquinoline Derivatives

Ligand Design Principles for Metal Chelation (Focus on 8-hydroxyquinoline (B1678124) derivatives like Clioquinol)

The design of ligands for effective metal chelation is a cornerstone of coordination chemistry, and 8-hydroxyquinoline derivatives such as Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) serve as exemplary models. The fundamental principle behind their metal-binding capability lies in their molecular structure. These compounds act as bidentate ligands, meaning they can bind to a central metal ion through two donor atoms simultaneously. researchgate.net

In the case of 8-hydroxyquinoline and its derivatives, the two donor atoms are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. The chelation process involves the displacement of the hydroxyl proton and the subsequent formation of a stable five-membered ring with the metal ion. This chelate ring is a key feature that contributes to the high stability of the resulting metal complexes. The electronic properties of the quinoline ring and the nature of the substituents on the ring can be modified to fine-tune the ligand's affinity and selectivity for specific metal ions. For instance, the presence of electron-withdrawing groups like chloro and iodo in Clioquinol can influence the acidity of the hydroxyl proton and the electron density on the nitrogen atom, thereby modulating the stability of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-chloro-8-iodoquinoline derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then isolated and characterized to determine their structure and properties.

Derivatives of this compound have been shown to form stable complexes with a variety of transition metal ions. Research has demonstrated the synthesis of complexes with Vanadium(V), where the ligand coordinates to the metal center, influencing its geometry and electronic properties. nih.govbohrium.com Similarly, Palladium(II) complexes have been synthesized and characterized, often exhibiting square planar geometries. nih.govnih.gov The interaction of these ligands with biologically relevant metal ions such as copper and zinc has also been a subject of investigation, given the potential biological implications of such complexes.

Determining the stoichiometry of the metal-ligand complexes is a critical step in their characterization. One of the most common methods employed for this purpose is Job's method of continuous variation. asdlib.orgwisdomlib.orgwikipedia.orgpesrsncollege.edu.in This spectrophotometric technique involves preparing a series of solutions containing varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. By plotting a physical property that is proportional to the complex concentration (such as absorbance) against the mole fraction of one of the components, the stoichiometry can be determined from the position of the maximum or minimum in the plot. asdlib.orgwikipedia.org For instance, a maximum at a mole fraction of 0.5 would indicate a 1:1 metal-to-ligand ratio, while a maximum at 0.67 would suggest a 1:2 ratio. This method has been successfully applied to determine the stoichiometry of various metal complexes with 8-hydroxyquinoline derivatives.

Spectroscopic Investigations of Coordination Compounds (e.g., UV-Vis, IR, NMR, TGA for structural elucidation of complexes)

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in the coordination compounds of this compound derivatives.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The formation of a metal complex is often accompanied by shifts in the absorption bands of the ligand, which can be used to monitor the complexation reaction and to gain insights into the electronic structure of the complex. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The stretching frequency of the O-H bond in the free ligand, for example, will disappear or shift upon deprotonation and coordination to the metal ion. New bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds may also appear in the far-IR region, providing direct evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can reveal the sites of metal binding and provide information about the geometry of the complex. nih.govbiointerfaceresearch.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes. By heating a sample at a controlled rate and monitoring its weight loss as a function of temperature, one can determine the decomposition pattern of the complex and identify the presence of coordinated or lattice solvent molecules.

The table below summarizes the typical spectroscopic data observed for metal complexes of 8-hydroxyquinoline derivatives.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Obtained |

| UV-Vis | Shift in λmax and changes in molar absorptivity | Electronic transitions, complex formation |

| IR | Disappearance/shift of O-H band, appearance of M-O and M-N bands | Identification of donor atoms, confirmation of coordination |

| ¹H NMR | Changes in the chemical shifts of ligand protons | Elucidation of binding sites and complex geometry (for diamagnetic complexes) |

| TGA | Weight loss at specific temperatures | Thermal stability, presence of solvent molecules |

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound derivatives are of fundamental importance for understanding their properties and reactivity. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals that determine the electronic and magnetic properties of the complex.

For Palladium(II) complexes, which are typically d⁸ systems, a square planar geometry is common. nih.govrsc.org The bonding can be described using a molecular orbital approach, where the ligand donor orbitals interact with the metal d-orbitals to form sigma and pi bonds. The electronic spectra of these complexes are characterized by d-d transitions and charge-transfer bands. researchgate.net

In the case of Vanadium(V) complexes, which are d⁰ systems, the bonding is primarily covalent. The geometry is often distorted octahedral or square pyramidal. nih.govunlp.edu.ar The electronic structure is dominated by ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the intense color of many Vanadium(V) complexes. mdpi.com The nature of the bonding in these complexes has been investigated using various spectroscopic and theoretical methods to understand the influence of the ligand on the electronic properties of the vanadium center.

Exploration of Metal Complexes in Catalysis (e.g., as homogeneous or heterogeneous catalysts)

Following a comprehensive review of available scientific literature, no specific research findings or data tables pertaining to the exploration of metal complexes derived from this compound in the field of catalysis were identified. Extensive searches for the application of these specific complexes as either homogeneous or heterogeneous catalysts did not yield any relevant studies detailing their synthesis, characterization, and subsequent use in catalytic processes.

Therefore, this section cannot be populated with the requested detailed research findings and interactive data tables due to the absence of published research on the catalytic activity of this compound metal complexes.

Advanced Analytical Methodologies and Sensor Development Using 5 Chloro 8 Iodoquinoline Derivatives

Spectrophotometric Method Development for Trace Element Determination

The unique chelating properties of 5-chloro-8-iodoquinoline derivatives, specifically the hydroxylated form 5-chloro-8-hydroxy-7-iodoquinoline (also known as clioquinol), enable the formation of stable, colored complexes with metal ions. This characteristic is the foundation for developing sensitive and selective spectrophotometric methods for trace element analysis. These methods typically involve the extraction of the metal-ligand complex into an organic solvent, followed by the measurement of its absorbance at a specific wavelength.

The efficiency of spectrophotometric determination is highly dependent on the optimization of various experimental parameters to ensure maximum and stable color development. Key factors that are typically optimized include pH, reagent concentration, choice of solvent, and reaction time.

For the determination of Palladium(II) using 5-chloro-8-hydroxy-7-iodoquinoline, the colored complex is effectively extracted into chloroform (B151607) from a 1 M sulfuric acid (H2SO4) solution. jchemrev.comresearchgate.net Similarly, in the determination of Iron(III) with a 5-chloro-7-iodo-8-hydroxyquinoline derivative, the formation of the water-insoluble complex is pH-dependent, with the maximum absorbance achieved in a pH range of 1.8 to 4.5. nii.ac.jp The complex, once formed, is adsorbed onto microcrystalline naphthalene (B1677914) and dissolved in dimethylformamide (DMF) for measurement. nii.ac.jp

The concentration of the chelating agent is another critical parameter. For the Iron(III) complex, it was found that the absorbance increased with the reagent concentration up to a certain point, after which it remained constant, indicating a sufficient excess of the reagent ensures complete complexation. nii.ac.jp The choice of extraction solvent is also crucial; chloroform has been identified as a suitable solvent for extracting the Palladium(II) complex. jchemrev.comresearchgate.net

| Parameter | Optimal Condition for Palladium(II) | Optimal Condition for Iron(III) |

| Reagent | 5-chloro-8-hydroxy-7-iodoquinoline | 5-chloro-7-iodo-8-hydroxyquinoline |

| Acidity/pH | 1 M H2SO4 | pH 1.8 - 4.5 |

| Solvent/Medium | Chloroform | Naphthalene/DMF |

| Wavelength (λmax) | 450 nm | 480 nm and 620 nm |

A significant advantage of using this compound derivatives is the high sensitivity and selectivity of the resulting analytical methods. Sensitivity is often expressed in terms of molar absorptivity and Sandell's sensitivity.

For the determination of Palladium(II), the method using 5-chloro-8-hydroxy-7-iodoquinoline demonstrates a molar absorptivity of 0.9 × 10⁴ dm³ mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0119 µg cm⁻². researchgate.net The method obeys Beer's law in the concentration range of 0-2.6 µg/mL of Palladium(II). researchgate.net Another method for clioquinol (B1669181) determination via chelation with Fe(III) reports a molar absorptivity of 0.611 x 10⁴ L/mol·cm and a Sandell's sensitivity of 5x10⁻⁵ mg/cm², with Beer's law being obeyed over a concentration range of 2.00-20.00 µg/ml. researchgate.net

| Analyte | Reagent | Molar Absorptivity | Sandell's Sensitivity | Beer's Law Range |

| Palladium(II) | 5-chloro-8-hydroxy-7-iodoquinoline | 0.9 × 10⁴ dm³ mol⁻¹ cm⁻¹ researchgate.net | 0.0119 µg cm⁻² researchgate.net | 0-2.6 µg/mL researchgate.net |

| Clioquinol (as Fe(III) chelate) | 5-chloro-7-iodo-8-quinolinol | 0.611 x 10⁴ L/mol·cm researchgate.net | 5x10⁻⁵ mg/cm² researchgate.net | 2.00-20.00 µg/mL researchgate.net |

The selectivity of an analytical method is determined by its freedom from interference by other ions present in the sample matrix. Methods based on 5-chloro-8-hydroxy-7-iodoquinoline for Palladium(II) determination are noted for their high selectivity. researchgate.net The method is reported to be free from interference from a large number of elements, including other platinum group metals, as well as molybdenum, tungsten, tantalum, and silver. researchgate.net This high degree of selectivity allows for the accurate determination of palladium in complex samples without the need for extensive separation procedures. researchgate.net

Electrochemical Sensor Design and Performance Evaluation

Beyond spectrophotometry, derivatives of this compound serve as critical components in the fabrication of electrochemical sensors, particularly ion-selective electrodes (ISEs). These sensors offer a rapid and direct method for measuring ion activity in a solution. Quinoline-based compounds are effective ionophores due to their desirable electrochemical properties and their ability to form stable and selective complexes with specific metal ions. mdpi.com

The construction of an ISE typically involves incorporating an ionophore into a polymeric membrane, most commonly made of polyvinyl chloride (PVC). mdpi.comnih.gov This membrane is plasticized to ensure ion mobility.

A notable example is the development of a Copper(II)-selective electrode using 1,3,5-Tris(5-chloro-8-quinolinoxymethyl)-2,4,6-trimethylbenzene, a derivative of this compound, as the ionophore. nih.gov The membrane for this electrode was fabricated with the following composition: 33% PVC, 63% dibutyl phthalate (B1215562) (DBP) as a plasticizer, and 4-6% of the ionophore. nih.gov The fabrication process involves dissolving these components in a suitable solvent like tetrahydrofuran (B95107) (THF), and then casting the mixture to form a thin, selective membrane. mdpi.com This membrane is then mounted onto an electrode body containing an internal reference solution and electrode.

The performance of an ISE is evaluated based on several key parameters, including its linear range, detection limit, response time, operational pH range, and selectivity over other ions.

The Copper(II) ISE based on the this compound derivative exhibits a good Nernstian response to Cu(II) ions over a wide concentration range of 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M. nih.gov This electrode is characterized by a reasonably fast response time of 15 seconds. nih.gov The potential response of the electrode remains stable for at least 5 months, indicating good long-term stability. nih.gov Furthermore, the electrode demonstrates high selectivity for Cu(II) ions when compared with various alkali, alkaline earth, transition, and heavy metal ions. nih.gov The operational pH range is also a critical factor, as pH can affect both the ionophore's complexing ability and the membrane's integrity. nih.gov

| Parameter | Performance Characteristic |

| Analyte | Copper(II) |

| Ionophore | 1,3,5-Tris(5-chloro-8-quinolinoxymethyl)-2,4,6-trimethylbenzene nih.gov |

| Linear Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M nih.gov |

| Response Time | 15 seconds nih.gov |

| Longevity | At least 5 months nih.gov |

| Selectivity | Good selectivity over heavy metal, transition metal, alkali, and alkaline earth metal ions nih.gov |

Chromatographic Method Development (e.g., HPLC, GC for separation and quantification in complex mixtures)

The development of robust and sensitive chromatographic methods is paramount for the accurate separation and quantification of this compound and its derivatives in complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been effectively utilized, often leveraging the compound's unique chemical properties to achieve high selectivity and low detection limits. These methods are crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental analysis.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) stands out as the most common approach for the analysis of this compound. These methods are valued for their versatility and ability to handle a wide range of sample matrices.

Detailed research has led to the development of several effective HPLC methods. For instance, a highly sensitive and selective method for determining this compound (also known as clioquinol) in hamster plasma and tissue was developed using HPLC with electrochemical detection. This method employed a Nucleosil C18 column and a mobile phase consisting of a phosphate/citrate buffer with a methanol:acetonitrile mixture. mdpi.com The electrochemical detector was particularly advantageous for achieving low quantification limits, which were 5 ng/mL in plasma and 10 ng/g in tissues. mdpi.com The method demonstrated excellent linearity and accuracy, making it suitable for detailed pharmacokinetic studies. mdpi.com

Another established RP-HPLC method was developed for the simultaneous determination of various halogenated 8-hydroxyquinoline (B1678124) compounds, including this compound, in pharmaceutical formulations. This method utilized a phenyl-silica column and a mobile phase containing nickel(II) chloride in an acetonitrile-methanol-water mixture, with UV detection at 273 nm. rsc.org The formation of nickel complexes with the quinoline (B57606) compounds enhanced their chromatographic separation and detection. rsc.org This approach showed high recovery rates (≥98%) and good linearity over a significant concentration range. rsc.org

The following table summarizes key parameters from published HPLC methods for the analysis of this compound and related compounds.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1: Analysis in Biological Tissues mdpi.com | Method 2: Analysis in Pharmaceuticals rsc.org |

|---|---|---|

| Chromatograph | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography |

| Column | Nucleosil C18 (300 mm x 3.9 mm, 7 µm) | Phenyl-silica (10 µm) |

| Mobile Phase | 0.1M Phosphate/Citrate Buffer (400 ml) with Methanol:Acetonitrile (1:1, v/v) (600 ml) | 0.001 M NiCl₂ in Acetonitrile:Methanol:Water (30:20:50) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | Electrochemical Detector | UV Detector at 273 nm |

| Retention Time | 11.6 min | Not Specified |

| Quantitation Limit | 5 ng/mL (plasma), 10 ng/g (tissues) | Not Specified |

| Linearity Range | 5-2000 ng/mL (plasma), 10-1000 ng/g (tissues) | 30-150% of label claim |

| Accuracy | >95% | Recovery ≥98% |

Gas Chromatography (GC) Methods

Gas Chromatography offers a highly sensitive alternative to HPLC, particularly when coupled with specific detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). Due to the polar nature and relatively low volatility of this compound, derivatization is a critical step prior to GC analysis. This process converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior.

Early research established a GC method for the quantification of this compound and its conjugated metabolites (glucuronide and sulfate) in biological fluids such as serum, urine, and milk. The analytical procedure involved hydrolysis of the conjugates to release the free drug, followed by acetylation to form a less polar derivative suitable for GC analysis. This method effectively utilized structurally similar compounds, such as 5,7-Dichloro-8-quinolinol and 5-chloro-7-bromo-8-quinolinol, as internal standards to ensure accuracy.

For enhanced sensitivity, a GC-MS method was developed that involves derivatization with pentafluorobenzyl bromide to form the pentafluorobenzyl ether of this compound. This derivative is highly responsive to electron capture and negative-ion chemical ionization, leading to very low detection limits. The use of an Electron Capture Detector is particularly effective for halogenated compounds like this compound, as the chlorine and iodine atoms significantly increase the detector's response.

The general steps and conditions for a GC-based analysis of this compound are outlined in the table below. Specific parameters can vary based on the exact instrumentation and the nature of the complex mixture being analyzed.

Table 2: General Approach for GC Method Development for this compound

| Step / Parameter | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction with benzene (B151609) or other organic solvents). |

| Hydrolysis | For conjugated metabolites, enzymatic (e.g., β-glucuronidase) or acidic hydrolysis is performed to yield the free compound. |

| Derivatization | Acetylation: Reaction with an acetylating agent (e.g., acetic anhydride) to convert the hydroxyl group to an acetate (B1210297) ester. Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide to form the pentafluorobenzyl ether derivative for high-sensitivity GC-MS analysis. |

| GC Column | Typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). |

| Injector | Split/splitless or on-column injection, depending on the concentration of the analyte. |

| Carrier Gas | Inert gas such as Helium or Nitrogen. |

| Oven Temperature | A programmed temperature ramp is used to ensure good separation of the analyte from matrix components. |

| Detector | Electron Capture Detector (ECD): Highly sensitive to the halogen atoms (Cl, I) in the molecule. Mass Spectrometer (MS): Provides high selectivity and structural confirmation, often used in Selected Ion Monitoring (SIM) mode for quantification. |

| Internal Standard | A structurally similar compound (e.g., 5,7-Dichloro-8-quinolinol) is added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Key Building Blocks for Complex Molecular Architectures

The strategic placement of both a chloro and an iodo group on the quinoline (B57606) scaffold makes 5-Chloro-8-iodoquinoline a highly useful building block for creating intricate molecular designs. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, stepwise synthesis. Generally, the C-I bond is more reactive and will participate in reactions like Suzuki or Sonogashira couplings under milder conditions than the more robust C-Cl bond. This reactivity difference can be exploited to introduce different substituents at the 8- and 5-positions sequentially, opening a pathway to a vast array of complex derivatives.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures often form the core of bioactive molecules and functional materials. This compound is an ideal precursor for constructing new fused or substituted heterocyclic systems. Palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings are powerful tools for this purpose. wikipedia.orgresearchgate.netresearchgate.netrsc.orgorganic-chemistry.orglibretexts.orgsoton.ac.uk

For instance, a Sonogashira coupling reaction could be performed selectively at the more reactive 8-position (C-I bond) with a terminal alkyne. researchgate.netresearchgate.net The resulting 5-chloro-8-alkynylquinoline intermediate could then undergo an intramolecular cyclization reaction to form a new heterocyclic ring fused to the quinoline core. Alternatively, the alkyne itself could contain another reactive group, leading to subsequent intermolecular reactions. Following the functionalization at the 8-position, the less reactive chloro group at the 5-position can be targeted under more forcing reaction conditions to introduce another substituent, further increasing molecular complexity.

Table 1: Potential Sequential Cross-Coupling Reactions using this compound

| Step | Position | Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Intermediate |

|---|---|---|---|---|---|

| 1 | C8 (Iodo) | Sonogashira Coupling | Terminal Alkyne (R¹-C≡CH) | Pd(PPh₃)₄ / CuI | 5-Chloro-8-(alkynyl)quinoline |

| 2 | C5 (Chloro) | Suzuki-Miyaura Coupling | Boronic Acid (R²-B(OH)₂) | Pd(OAc)₂ / SPhos | 5-(Aryl)-8-(alkynyl)quinoline |

| 1 | C8 (Iodo) | Suzuki-Miyaura Coupling | Boronic Acid (R¹-B(OH)₂) | Pd(PPh₃)₄ | 5-Chloro-8-(aryl)quinoline |

This table represents a conceptual synthetic strategy based on established organometallic reactions. Specific conditions may vary.

The ability to selectively modify the this compound core allows chemists to design and prepare organic compounds with tailored functions. The quinoline nucleus itself is a well-known scaffold for developing compounds with specific biological activities or material properties. researchgate.net

An analogous strategy has been demonstrated in the synthesis of 4-aryl-8-hydroxyquinolines, where a chloro group is used as a handle for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent. researchgate.net This approach highlights how halogenated quinolines are used to build specific, functional molecules. In the case of this compound, one could envision a synthetic route where the iodine at the 8-position is first replaced with a group designed to chelate metal ions, while the chlorine at the 5-position is later substituted with a reporter group, such as a fluorophore, to signal the chelation event. This modular approach is central to the modern design of functional organic compounds.

Intermediates in the Synthesis of Bioactive Scaffolds

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals and bioactive compounds. nih.govnih.gov this compound serves as a valuable intermediate in the synthesis of these bioactive scaffolds, providing a robust framework that can be elaborated to optimize biological activity.

Chemical biology probes are essential tools for studying biological processes in real-time. Fluorescent probes, in particular, allow for the visualization of specific ions, molecules, or cellular environments. The quinoline scaffold is a frequent component of such probes due to its inherent photophysical properties and its ability to coordinate with metal ions. Research has demonstrated the development of novel probes based on rhodamine B and quinoline for the sensitive and selective detection of nickel (II) and hypochlorite (B82951) ions. nih.gov

This compound is an excellent starting material for creating a library of probe candidates. Through sequential, site-selective cross-coupling reactions, a fluorescent dye could be attached at one position (e.g., C-8) and a specific recognition element (e.g., a receptor ligand or a reactive group) at the other (C-5). This would yield a targeted probe capable of reporting on a specific biological event or localizing to a particular cellular compartment.

The design of effective ligands for biological targets such as enzymes or receptors often involves the systematic modification of a core scaffold to improve binding affinity and selectivity. The two halogen atoms on this compound offer chemists distinct points for chemical modification to explore the structure-activity relationship (SAR) of a potential drug candidate.

For example, in the development of kinase inhibitors, researchers have successfully modified the related quinoline-5,8-dione scaffold to improve binding to the target enzyme. mdpi.com A similar strategy can be applied to this compound. A library of compounds could be generated by coupling various aryl, heteroaryl, or alkyl groups at the 8-position via Suzuki coupling, while simultaneously varying the substituent at the 5-position. This approach allows for a comprehensive exploration of the chemical space around the quinoline core, facilitating the optimization of interactions within the ligand-binding pocket of a target protein. The interaction of the related compound 5-chloro-7-iodo-8-hydroxyquinoline with bovine serum albumin has been studied, highlighting the importance of the quinoline scaffold in biomolecular interactions. nih.gov

Research in Functional Materials Development

The unique electronic and structural properties of the quinoline ring system make it a promising component for the development of advanced functional materials. Organometallic compounds and complexes, often incorporating heterocyclic ligands like quinoline, are at the forefront of materials science, with applications in electronics, catalysis, and nanotechnology. researchgate.netsciltp.com

Research into the closely related compound, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), demonstrates the potential of this structural class in materials science. Clioquinol (B1669181) has been successfully incorporated into electrospun polymeric materials to create novel antifungal dressings. mdpi.com These materials, composed of poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (B124986) (PVP), are designed for agricultural applications to protect grapevines from esca, a fungal trunk disease. mdpi.com The inclusion of the quinoline derivative imparts beneficial biological properties to the polymer matrix. mdpi.com

Table 2: Composition and Properties of Clioquinol-Containing Antifungal Materials

| Material Composition | Fabrication Method | Key Finding | Application |

|---|---|---|---|

| Poly(3-hydroxybutyrate) (PHB), Polyvinylpyrrolidone (PVP), 5-chloro-7-iodo-8-hydroxyquinoline (CQ) | One-pot Electrospinning ("in" strategy) | CQ is incorporated within the bulk of the polymer fibers. | Active dressings for grapevine protection. mdpi.com |

Furthermore, iodoquinolines have been investigated in the context of biofortification, where they are used to increase the iodine content in crops like potato tubers. mdpi.com This application, while agricultural, touches upon materials science by modifying the chemical composition of a biological material to enhance its nutritional value. mdpi.com The development of such functional materials showcases the versatility of the halogenated quinoline scaffold beyond traditional synthetic chemistry.

Optoelectronic Materials (e.g., Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs))

There is no available research in the public domain detailing the synthesis, characterization, or application of this compound as a component in optoelectronic materials. This includes its potential use as an emitter, host, or transport layer material in OLEDs, or as a donor or acceptor material in OPV devices.

Non-linear Optical (NLO) Materials (e.g., for frequency conversion)

No studies have been identified that investigate the non-linear optical properties of this compound. Research into its potential for applications such as second-harmonic generation or other frequency conversion techniques is absent from the available scientific literature.

Supramolecular Assembly and Cocrystal Engineering

There is a lack of published research on the use of this compound as a building block in supramolecular chemistry. Investigations into its ability to form cocrystals, create specific molecular assemblies through non-covalent interactions, or its application in crystal engineering have not been reported.

Structure Reactivity Relationship Srr Studies and Molecular Design Principles

Influence of Halogen Substituents on Chemical Reactivity and Selectivity

The chemical reactivity of the quinoline (B57606) ring is significantly modulated by the presence of the chloro and iodo groups at the C5 and C8 positions, respectively. Both halogens are electron-withdrawing via induction, which deactivates the entire ring system towards electrophilic aromatic substitution compared to unsubstituted quinoline. However, they are also ortho-, para-directing due to resonance effects, which influences the regioselectivity of incoming electrophiles.

In a standard quinoline system, electrophilic substitution preferentially occurs on the electron-rich benzene (B151609) ring (carbocycle) at the C5 and C8 positions. imperial.ac.ukreddit.com In 5-Chloro-8-iodoquinoline, these positions are already occupied. The directing effects of the existing halogens therefore guide further substitutions.

The C5-Chloro group strongly deactivates the ring and directs incoming electrophiles to its ortho positions (C4 and C6) and para position (C8).

The C8-Iodo group also deactivates the ring and directs electrophiles to its ortho positions (C7) and para position (C5).

Conversely, for nucleophilic aromatic substitution, the pyridine (B92270) ring (heterocycle) is the more reactive part of the quinoline system, particularly at the C2 and C4 positions. mdpi.com The electron-withdrawing nature of the C5-chloro and C8-iodo groups would further increase the electrophilicity of these positions, making the compound more susceptible to attack by nucleophiles compared to unsubstituted quinoline. The leaving group's nature plays a crucial role in such substitutions. mdpi.com

Correlation between Molecular Structure and Ligand Binding Properties (e.g., metal chelation)

The ligand binding properties of this compound are fundamentally different from its well-studied analogue, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol). Clioquinol (B1669181) acts as a potent bidentate chelating agent, coordinating with metal ions through both the quinoline ring nitrogen and the deprotonated hydroxyl oxygen. researchgate.netnih.gov This chelation is responsible for many of its biological activities. nih.gov

This compound, lacking the 8-hydroxyl group, cannot form this stable chelate ring. Instead, it is expected to function as a monodentate ligand, coordinating to metal centers solely through the lone pair of electrons on the quinoline nitrogen atom. The electron-withdrawing inductive effects of the chloro and iodo substituents decrease the electron density on the nitrogen atom, thereby reducing its basicity. This would likely result in weaker coordination to metal ions compared to unsubstituted quinoline.

While specific studies on the metal complexes of this compound are not prevalent, the stability of any potential complexes would follow established trends, such as the Irving-Williams series for divalent metal ions.

Computational Prediction and Experimental Validation of Structure-Reactivity Relationships

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the reactivity of molecules like this compound. nih.gov By calculating properties such as the molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify sites susceptible to electrophilic or nucleophilic attack. nih.govdntb.gov.ua

For related molecules like 5-chloro-8-hydroxyquinolinium nitrate, computational studies show that negative electrostatic potential (red regions in MEP maps), indicating sites for electrophilic attack, is concentrated on oxygen atoms. researchgate.net In this compound, this negative potential would be primarily located on the quinoline nitrogen, which is the most basic site. Positive potential (blue regions), indicating susceptibility to nucleophilic attack, would be distributed across the hydrogen atoms and parts of the carbon framework, particularly the C2 and C4 positions.

The HOMO-LUMO energy gap is another critical parameter; a smaller gap suggests higher reactivity. dntb.gov.ua DFT calculations on similar halogenated quinolines can provide a theoretical basis for predicting the reactivity of this compound. For instance, studies on 5-chloro-8-hydroxyquinoline (B194070) have used DFT to analyze its reactive properties. dntb.gov.ua These theoretical predictions, however, require experimental validation through reactivity studies, such as monitoring reaction kinetics and identifying product distributions under various conditions.

Principles for Designing Quinoline Derivatives with Tunable Properties

The structure of this compound serves as a versatile scaffold for designing new derivatives with tunable electronic and steric properties. The existing carbon-halogen bonds are key functionalization points.

Cross-Coupling Reactions: The C-Cl and C-I bonds can be readily modified using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the C8 position. This regioselectivity enables the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, to precisely tune the molecule's properties.

Modulation of Electronic Properties: By introducing electron-donating or electron-withdrawing groups at the C8 position (via the C-I bond), the electronic character of the entire quinoline system can be systematically altered. For example, attaching an electron-donating group could increase the basicity of the quinoline nitrogen, enhancing its ligand properties.

Steric Tuning: The introduction of bulky substituents can be used to control the molecule's conformation and its interaction with biological targets or metal centers.

This strategic, site-selective functionalization allows for the rational design of novel quinoline derivatives based on the this compound core, paving the way for new materials, ligands, and biologically active compounds with tailored and predictable properties. acs.orgscispace.com

Future Research Directions and Emerging Paradigms for 5 Chloro 8 Iodoquinoline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 5-chloro-8-iodoquinoline and its derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. azolifesciences.comnih.gov These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govthieme-connect.de

Flow chemistry systems, which involve performing chemical reactions in a continuous stream through a network of tubes and reactors, provide precise control over parameters such as temperature, pressure, and reaction time. azolifesciences.com This level of control is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risks. nih.gov For the synthesis of this compound, which may involve multi-step processes, flow chemistry can streamline the workflow, reducing manual handling and the potential for human error. google.comgoogle.com

The integration of artificial intelligence (AI) and machine learning with these platforms is leading to the development of autonomous robotic systems capable of high-throughput synthesis and optimization. atomfair.comrsc.org These "self-driving labs" can explore vast reaction parameter spaces to identify optimal conditions for the synthesis of this compound derivatives, accelerating the discovery of new compounds with desired properties. atomfair.com

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Quinolines

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety, in-situ generation of unstable intermediates nih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward "scaling-out" by running longer thieme-connect.de |

| Process Control | Limited control over mixing and heat transfer | Precise control over temperature, pressure, and mixing azolifesciences.com |

| Reproducibility | Can vary between batches | High, due to consistent reaction environment thieme-connect.de |

| Automation | Difficult to fully automate | Readily integrated with automated control and AI atomfair.comrsc.org |

Future research will likely focus on developing dedicated flow synthesis routes for this compound, potentially telescoping multiple reaction steps into a single, continuous process to improve efficiency and reduce waste. nih.gov

Exploration of Novel Catalytic Transformations

The chloro and iodo substituents on the this compound ring are ideal handles for a wide range of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential transformations. Future research is expected to heavily explore novel catalytic systems to expand the synthetic utility of this scaffold.

Recent studies have demonstrated the use of transition metal complexes, such as those involving cobalt(II) and nickel(II), for catalytic C-H iodination and other transformations on quinoline (B57606) rings. researchgate.netnih.gov For instance, a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex has been synthesized and investigated for its catalytic activity in oligomerization processes. nih.gov This highlights the potential for designing new catalysts where the quinoline derivative itself is part of the ligand framework.

Future directions will likely include:

Selective Cross-Coupling: Developing highly selective catalysts for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the C8-iodo position, leaving the C5-chloro position intact for subsequent modification.

C-H Activation: Exploring direct C-H functionalization at other positions on the quinoline ring, guided by the existing substituents, to create even more complex derivatives.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive novel transformations of this compound under mild conditions, offering sustainable alternatives to traditional thermal methods. rsc.org

Asymmetric Catalysis: Creating chiral derivatives by developing enantioselective catalytic methods, which is crucial for applications in medicinal chemistry.

Table 2: Potential Catalytic Reactions for this compound

| Reaction Type | Reagent/Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 8-Aryl-5-chloroquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 8-Alkynyl-5-chloroquinoline |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | 8-Amino-5-chloroquinoline |

| Heck Coupling | Alkene, Pd catalyst | 8-Alkenyl-5-chloroquinoline |

| C-H Activation | Transition metal catalyst (e.g., Rh, Ru) | Further functionalized quinoline ring |

Development of Advanced Spectroscopic and Imaging Probes

Halogenated 8-hydroxyquinolines are known for their metal-chelating properties and have been utilized in the development of fluorescent probes. sigmaaldrich.com 5-Chloro-7-iodo-8-quinolinol, a close analog of the subject compound, has been used in the analysis of intracellular free zinc ions via fluorescence microscopy. sigmaaldrich.com The presence of the heavy iodine atom in this compound can significantly influence its photophysical properties through the "heavy-atom effect," which can enhance processes like intersystem crossing.

This opens up several avenues for future research:

Fluorescent Probes: Designing and synthesizing novel fluorescent sensors based on the this compound scaffold for the detection of specific metal ions, anions, or biologically relevant small molecules. The interaction with bovine serum albumin has been studied for related compounds, providing a basis for understanding their behavior in biological systems. nih.gov

Photosensitizers: Exploiting the heavy-atom effect to develop efficient photosensitizers for applications in photodynamic therapy (PDT) or photocatalysis. Upon excitation with light, these molecules could generate reactive oxygen species to kill cancer cells or drive chemical reactions.

Phosphorescent Probes: The enhanced intersystem crossing could lead to the development of probes with long-lived phosphorescence, which is advantageous for time-resolved imaging techniques that reduce background autofluorescence in biological samples.